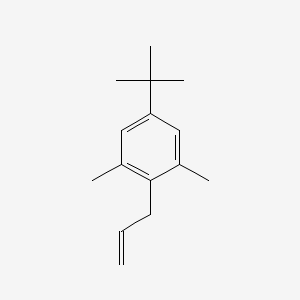

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene

Vue d'ensemble

Description

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with tert-butyl and dimethyl groups

Mécanisme D'action

Target of Action

It is known that the compound is a versatile deoxofluorinating agent . Deoxofluorination is a type of chemical reaction where an oxygen atom in a molecule is replaced with a fluorine atom. This suggests that the compound’s primary targets could be oxygen-containing compounds such as alcohols, aldehydes, ketones, and carboxylic acids .

Mode of Action

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene interacts with its targets through a process known as deoxofluorination . In this process, an oxygen atom in the target molecule is replaced with a fluorine atom. This can result in significant changes to the target molecule’s properties, such as its reactivity, stability, and biological activity .

Biochemical Pathways

Given its role as a deoxofluorinating agent, it can be inferred that it may affect various biochemical pathways involving oxygen-containing compounds .

Pharmacokinetics

The compound’s high thermal stability and resistance to aqueous hydrolysis suggest that it may have unique pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific target molecules and the context in which the deoxofluorination reaction occurs. The replacement of an oxygen atom with a fluorine atom can significantly alter a molecule’s properties, potentially leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits high thermal stability and resistance to aqueous hydrolysis . This suggests that it can remain stable and effective under a wide range of environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene typically involves the alkylation of 4-tert-butyl-2,6-dimethylphenol with propene. This reaction can be catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often include elevated temperatures and controlled addition of propene to ensure the desired substitution pattern.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the propene group to an alkane, resulting in 3-(4-Tert-butyl-2,6-dimethylphenyl)propane.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Products include 3-(4-Tert-butyl-2,6-dimethylphenyl)propanol, 3-(4-Tert-butyl-2,6-dimethylphenyl)propanone, and 3-(4-Tert-butyl-2,6-dimethylphenyl)propanoic acid.

Reduction: The major product is 3-(4-Tert-butyl-2,6-dimethylphenyl)propane.

Substitution: Halogenated derivatives such as 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-chloropropene or 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-bromopropene.

Applications De Recherche Scientifique

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: Studies on its biological activity and potential as a pharmacophore are ongoing.

Medicine: Research is being conducted on its potential therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Tert-butyl-2,6-dimethylphenol

- 4-Tert-butyl-2,6-dimethylphenylsulfur trifluoride

- 3-(4-Tert-butyl-2,6-dimethylphenyl)propane

Uniqueness

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene is unique due to the presence of both the propene group and the tert-butyl and dimethyl substitutions on the phenyl ring

Activité Biologique

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a propene group attached to a phenyl ring that is further substituted with a tert-butyl group and two methyl groups. This configuration contributes to its steric hindrance and reactivity.

- Molecular Formula : C15H22

- Molecular Weight : 218.34 g/mol

Target of Action

This compound acts primarily as a deoxofluorinating agent , which allows it to interact with various biochemical targets through fluorination reactions. This mechanism is essential in modifying the properties of target molecules, potentially influencing their biological activity.

Mode of Action

The compound's interaction involves replacing an oxygen atom in target molecules with fluorine. This substitution can significantly alter the chemical and biological behavior of these molecules, affecting their interactions within biochemical pathways.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications due to its ability to modulate biochemical pathways. Ongoing studies are exploring its efficacy in various medical contexts, particularly in pharmacology where it may serve as a pharmacophore for drug development.

Cytotoxicity and Safety Profile

Initial assessments have shown that this compound exhibits low cytotoxicity in vitro, indicating potential safety for therapeutic use. Studies involving cell viability assays suggest minimal impact on cell proliferation at concentrations up to 100 µM .

Case Study: In Vivo Efficacy

A study focusing on related compounds demonstrated substantial improvements in biological activity through structural modifications. Although specific data on this compound is limited, insights from these studies suggest that similar structures can lead to significant therapeutic effects when optimized .

Comparative Analysis

A comparison with similar compounds reveals that while many share the deoxofluorinating property, this compound's unique steric configuration may confer distinct advantages in terms of selectivity and efficacy against specific targets.

| Compound Name | Structure Features | Biological Activity | Remarks |

|---|---|---|---|

| This compound | Propene with tert-butyl and dimethyl substitutions | Low cytotoxicity; potential therapeutic applications | Ongoing research |

| 4-Tert-butyl-2,6-dimethylphenol | Similar substitutions without propene | Moderate enzyme inhibition | Established applications in enzyme studies |

| 4-Tert-butyl-2,6-dimethylphenylsulfur trifluoride | Sulfur trifluoride substitution | Varies based on target interactions | Explored for industrial applications |

Propriétés

IUPAC Name |

5-tert-butyl-1,3-dimethyl-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-7-8-14-11(2)9-13(10-12(14)3)15(4,5)6/h7,9-10H,1,8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREVEHRNNVVLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC=C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641232 | |

| Record name | 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34918-83-7 | |

| Record name | 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.